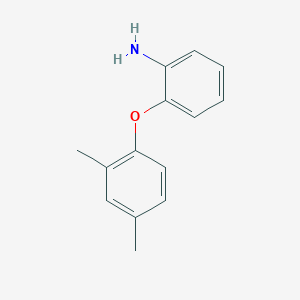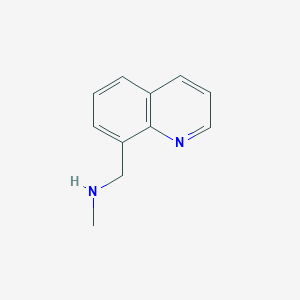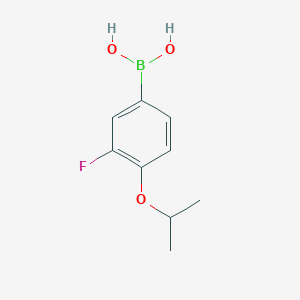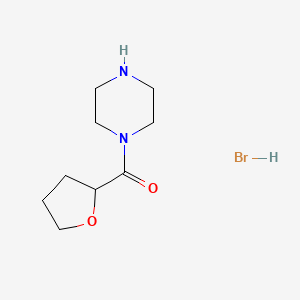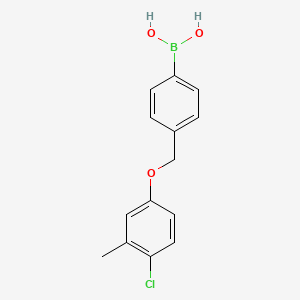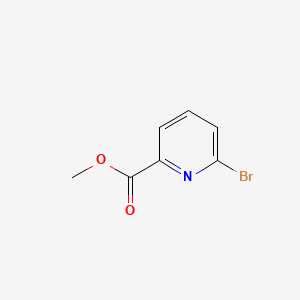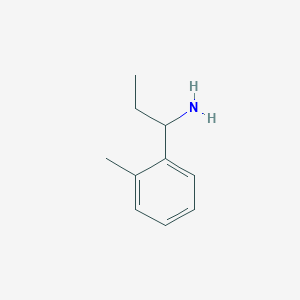
1-(o-Tolyl)propan-1-amine
Descripción general
Descripción
1-(o-Tolyl)propan-1-amine is a chemical compound with the IUPAC name 1-(2-methylphenyl)-1-propanamine . It has a molecular weight of 149.24 .
Synthesis Analysis
The synthesis of 1-(o-Tolyl)propan-1-amine can be achieved through various methods. One such method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N-alkyl phthalimide . Another method involves the reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of 1-(o-Tolyl)propan-1-amine consists of a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
1-(o-Tolyl)propan-1-amine is a solid at room temperature .Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
Tertiary amines like 1-(o-Tolyl)propan-1-amine are used in corrosion science. For example, they are involved in the synthesis of compounds that inhibit carbon steel corrosion. These amines form protective layers on metal surfaces, acting as anodic inhibitors. Such applications are critical in industrial settings where metal corrosion can be a significant issue (Gao, Liang, & Wang, 2007).
2. Reactive Extraction Processes
In the field of chemical engineering, 1-(o-Tolyl)propan-1-amine derivatives are used in reactive extraction processes. For instance, they are involved in the extraction of propionic acid, which is a valuable compound in the food industry and chemical production. This demonstrates the versatility of such amines in different extraction and separation processes (Jung, Kim, Hong, & Park, 2012).
3. Synthesis of Novel Compounds
These amines are used in organic chemistry for synthesizing novel compounds. For example, they participate in reactions to create 1,2,4-trisubstituted pyrroles, which have potential applications in pharmaceuticals and material science. This showcases their role in expanding the toolkit of synthetic organic chemistry (Friedrich, Wächtler, & Meijere, 2002).
4. Nickel-Catalyzed Cross-Coupling
1-(o-Tolyl)propan-1-amine is involved in the development of nickel-catalyzed cross-coupling reactions. The compound serves as a precursor for creating nickel catalysts used in a variety of chemical transformations. These include Suzuki, amination, Kumada, and Negishi reactions, highlighting its importance in facilitating complex organic reactions (Magano & Monfette, 2015).
5. Biobased Polymer Development
Amines like 1-(o-Tolyl)propan-1-amine are key intermediates in the synthesis of biobased polymers. They are used as monomers for creating materials such as polyamides, polyureas, and polyepoxides, which have applications in automotive, aerospace, and healthcare industries. This highlights the growing interest in sustainable, biobased materials (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
6. Antimicrobial Applications
Certain derivatives of 1-(o-Tolyl)propan-1-amine demonstrate antimicrobial properties. These compounds are synthesized for use as antiseptics against bacteria and fungi, highlighting their potential in medical and healthcare applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGENVWDJZZWESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(o-Tolyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



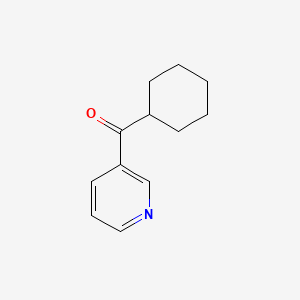

![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)

